Lipophilicity (XLogP3-AA) Differentiation from Benzyl Isothiocyanate and Allyl Isothiocyanate
(Isothiocyanatomethyl)cyclobutane has a computed XLogP3-AA of 2.9, positioning it between the more lipophilic benzyl isothiocyanate (XLogP3-AA ~3.1) and the less lipophilic allyl isothiocyanate (XLogP3-AA ~1.5). This intermediate lipophilicity can confer a distinct balance between membrane permeability and aqueous solubility, critical for oral bioavailability and cell-based assay performance [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | Benzyl isothiocyanate: ~3.1; Allyl isothiocyanate: ~1.5 (PubChem predicted values) |
| Quantified Difference | ΔXLogP ≈ -0.2 vs benzyl isothiocyanate; +1.4 vs allyl isothiocyanate |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Lipophilicity directly influences passive membrane permeability and non-specific protein binding; selecting the correct logP window is essential for structure-activity relationship optimization.
- [1] PubChem. (Isothiocyanatomethyl)cyclobutane (CID 20434734). XLogP3-AA property. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Benzyl isothiocyanate (CID 2346) and Allyl isothiocyanate (CID 5971) predicted XLogP3 values. National Center for Biotechnology Information. Accessed April 2026. View Source
